1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester
Description
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester is a piperidine-derived ester featuring a 3,5-difluorophenyl substituent at the 4-position of the piperidine ring and a phenyl ester group. Piperidinecarboxylic acid esters are frequently utilized as intermediates in drug synthesis, particularly for their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability . The 3,5-difluorophenyl moiety is a common pharmacophore in kinase inhibitors and receptor antagonists due to its electronic effects and ability to enhance binding affinity .
Properties
CAS No. |
651053-86-0 |
|---|---|
Molecular Formula |
C18H17F2NO2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
phenyl 4-(3,5-difluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H17F2NO2/c19-15-10-14(11-16(20)12-15)13-6-8-21(9-7-13)18(22)23-17-4-2-1-3-5-17/h1-5,10-13H,6-9H2 |
InChI Key |
KULLEIWPHHEUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC(=C2)F)F)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, 3,5-difluorobenzene, and phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Synthetic Route: The process involves the esterification of piperidinecarboxylic acid with phenol in the presence of a suitable catalyst. The 3,5-difluorophenyl group is introduced through a substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidinecarboxylic acids, alcohols, and other derivatives.
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table summarizes key structural analogs of 1-piperidinecarboxylic acid esters, emphasizing substituent variations and their implications:
Key Observations :
- Substituent Effects: The 3,5-difluorophenyl group in the target compound likely enhances lipophilicity and receptor binding compared to non-fluorinated analogs (e.g., benzisoxazole derivatives in ).
- Ester Group Influence : Phenyl esters (as in the target compound) may confer greater metabolic stability than methyl or benzyl esters due to steric hindrance of esterase cleavage .
Critical Analysis of Functional Differences
- Metabolic Stability : Phenyl esters (target compound) are generally more resistant to hydrolysis than ethyl or methyl esters (e.g., SC-25515 in ), which may prolong half-life in vivo.
- Solubility: The 3,5-difluorophenyl group may reduce aqueous solubility compared to non-fluorinated analogs, necessitating formulation optimization .
- Toxicity : Fluorinated compounds often exhibit distinct toxicity profiles; for example, trifluoromethyl groups (as in CAS 629625-96-3 ) can lead to bioaccumulation concerns, whereas difluorophenyl groups may mitigate this risk.
Biological Activity
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester (CAS Number: 651053-86-0) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects and mechanisms of action.
- Molecular Formula : C18H17F2NO
- Molecular Weight : 317.33 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a difluorophenyl group and a phenyl ester moiety.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological properties. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The presence of fluorine substituents often enhances lipophilicity, potentially increasing membrane permeability and activity against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : Research indicates that derivatives of piperidine carboxylic acids can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : Some studies have reported that piperidine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and obesity.
Antimicrobial Activity
A study conducted on related piperidine derivatives demonstrated their effectiveness against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were determined for several compounds, with values ranging from 1 to 8 µM for Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Piperidine Derivative A | 4 | Staphylococcus aureus |
| Piperidine Derivative B | 2 | Escherichia coli |
Cytotoxicity Studies
In vitro studies have shown that 1-piperidinecarboxylic acid derivatives can induce cytotoxicity in various cancer cell lines. For instance, one study evaluated the effects on human breast cancer cells (MCF-7), reporting significant reductions in cell viability at concentrations above 10 µM .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
The biological activity of 1-piperidinecarboxylic acid derivatives is often attributed to their ability to interact with cellular targets:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to disruption and cell death.
- Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death.
- Enzyme Interaction : By inhibiting key metabolic enzymes, these compounds can alter cellular metabolism, which may be beneficial in managing metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
